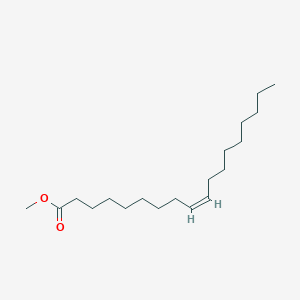

Methyl oleate

Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992)

Properties

IUPAC Name |

methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025811 | |

| Record name | Methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes) | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000629 [mmHg], 6.29X10-6 at 25 °C | |

| Record name | Methyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to amber clear liquid | |

CAS No. |

112-62-9, 61788-34-9 | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester, sulfurized, copper-treated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL OLEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39736AJ06R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-3.8 °F (NTP, 1992), -19.9 °C | |

| Record name | OLEIC ACID METHYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL OLEATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5572 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Methyl Oleate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl oleate, a fatty acid methyl ester of significant interest in various scientific and industrial applications, including its use as a solvent and in the formulation of drug delivery systems. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in common organic solvents.

Qualitative Solubility Overview

This compound, a long-chain fatty acid ester, is a nonpolar compound. Based on the principle of "like dissolves like," it is readily miscible with most organic solvents. General literature and chemical safety data sheets consistently report this compound as being soluble in a range of common organic solvents.

Key Solubility Characteristics:

-

Soluble/Miscible in: Alcohols (ethanol, methanol), ethers, and chloroform.[1]

While qualitative descriptors are useful, precise quantitative data is often necessary for formulation development, chemical process design, and research applications. The following sections provide a detailed protocol for determining the exact solubility of this compound in various organic solvents.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound in common organic solvents is not extensively tabulated in readily available scientific literature. Researchers requiring exact solubility values for their specific applications are encouraged to determine these experimentally. The following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Observations |

| Ethanol | |||

| Methanol | |||

| Acetone | |||

| Hexane | |||

| Toluene |

Experimental Protocol for Determining the Solubility of this compound

The following protocol details the isothermal equilibrium method followed by gravimetric analysis, a reliable technique for determining the solubility of a liquid solute in a solvent.

Principle

A supersaturated solution of this compound in the chosen solvent is prepared and allowed to reach equilibrium at a constant temperature. Once equilibrium is established, the concentration of this compound in the saturated liquid phase is determined by gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade): ethanol, methanol, acetone, hexane, toluene

-

Temperature-controlled water bath or incubator

-

Glass vials or flasks with airtight seals

-

Analytical balance (accurate to ±0.0001 g)

-

Pipettes and syringes

-

Drying oven

-

Desiccator

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution:

-

To a series of glass vials, add a known volume of the selected organic solvent.

-

Add an excess amount of this compound to each vial to ensure that a separate, undissolved phase of this compound is present.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled water bath or incubator set to the desired temperature.

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined by preliminary experiments (i.e., measuring solubility at different time points until a constant value is achieved).

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until the two phases (the saturated solvent phase and the excess this compound phase) have clearly separated.

-

-

Sampling and Gravimetric Analysis:

-

Carefully withdraw a known volume or weight of the clear, upper solvent phase (the saturated solution) using a pipette or syringe. Be cautious not to disturb the lower this compound phase.

-

Transfer the sampled saturated solution to a pre-weighed, clean, and dry container.

-

Weigh the container with the sample to determine the total mass of the saturated solution.

-

Place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without degrading the this compound. The oven temperature should be above the boiling point of the solvent but well below the decomposition temperature of this compound. A gentle stream of inert gas (e.g., nitrogen) can facilitate solvent removal.

-

Once all the solvent has evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the remaining this compound residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the this compound residue from the total mass of the saturated solution sample.

-

The solubility can then be expressed in grams of this compound per 100 grams of solvent using the following formula:

Solubility ( g/100 g solvent) = (Mass of this compound Residue / Mass of Solvent) x 100

-

-

Data Recording:

-

Record the solubility value for the specific solvent and temperature in the data table.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

References

The Double Bond of Methyl Oleate: A Gateway to Chemical Functionality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The single cis-double bond at the Δ9 position of methyl oleate, a primary constituent of many renewable feedstocks, represents a critical nexus for chemical transformations. Its inherent reactivity allows for a diverse array of chemical modifications, providing pathways to a vast spectrum of valuable oleochemicals. This technical guide delves into the core reactions targeting this double bond, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to empower researchers in harnessing its synthetic potential.

Key Reactions Targeting the Double Bond

The reactivity of the double bond in this compound is primarily exploited through several key classes of chemical reactions: epoxidation, hydrogenation, ozonolysis, and metathesis. Each of these transformations opens up unique avenues for creating novel molecules with tailored properties.

Epoxidation

Epoxidation involves the conversion of the double bond into an oxirane ring, a versatile intermediate for the synthesis of polyols, lubricants, and plasticizers. This reaction is typically achieved using peroxy acids or hydroperoxides in the presence of a catalyst.

Hydrogenation

Hydrogenation saturates the double bond, converting this compound into methyl stearate. This process is fundamental in the food and oleochemical industries for modifying the physical properties of fats and oils, such as their melting point and oxidative stability. Partial hydrogenation can also lead to the formation of trans isomers.

Ozonolysis

Ozonolysis cleaves the double bond, yielding aldehydes and carboxylic acids. This oxidative cleavage is a powerful tool for producing shorter-chain molecules, such as nonanal and methyl azelaaldehydate, which are valuable precursors for polymers and fragrances.

Metathesis

Olefin metathesis offers a sophisticated method for rearranging the fragments around the double bond. Self-metathesis of this compound yields 9-octadecene and dimethyl 9-octadecenedioate, while cross-metathesis with other olefins allows for the introduction of diverse functional groups.

Quantitative Data on Reaction Parameters

The efficiency and selectivity of these reactions are highly dependent on the chosen catalytic system and reaction conditions. The following tables summarize key quantitative data from various studies to facilitate comparison and optimization.

Table 1: Epoxidation of this compound

| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Reference |

| Ti-SiO2 (amorphous) | tert-Butyl hydroperoxide (TBHP) | 80 | 6 | >95 | >90 | [1] |

| H3PW12O40/Quaternary Phosphonium Salts | Hydrogen Peroxide | 50 | 4 | ~98 | ~95 | [2] |

| Perbenzoic Acid | Perbenzoic Acid | 25 | - | - | - | [3] |

Table 2: Hydrogenation of this compound

| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Methyl Stearate (%) | Reference |

| 10% Palladium on Carbon | ~1 (H2 generated in situ) | Room Temp | - | - | - | [4] |

| Nickel on α-alumina | - | - | - | - | - | [5] |

| Ru-Sn-B/Al2O3 | 20.3-30.4 MPa | 200-300 | - | - | High | [6][7] |

| Pd/MIL-101(Cr) | 1 (H2 flow) | 100 | 0.5 | >94 (for FAMEs) | >94 (to this compound from polyunsaturates) | [8] |

Table 3: Ozonolysis of this compound

| Solvent | Temperature (°C) | Products | Molar Yield (%) | Reference |

| Not specified (gas-surface) | Room Temp | Secondary Ozonides | up to 79 (dry conditions) | [9][10] |

| Methanol | - | Hydroperoxidic derivatives | - | [11] |

Table 4: Metathesis of this compound

| Catalyst | Type | Co-reactant | Temperature (°C) | Time (h) | Conversion (%) | Reference |

| Grubbs 1st Generation | Self-metathesis | None | 40 | 2 | Variable | [12] |

| Grubbs 2nd Generation | Cross-metathesis | Methyl Cinnamate | - | - | 70 | [12][13] |

Detailed Experimental Protocols

Reproducibility in chemical synthesis is contingent on meticulous adherence to experimental procedures. The following sections provide detailed protocols for key reactions involving the double bond of this compound.

Protocol for Catalytic Hydrogenation of this compound[4]

-

Catalyst and Solvent Preparation: Add 60 mg of 10% palladium on carbon and a small magnetic stirring bar to a 5 mL round-bottomed flask (Flask A). Add 1.5 mL of methanol and cap the flask with a rubber septum.

-

Hydrogen Generation Setup: Fill a 250 mL beaker and a 10 mL graduated cylinder with water. Invert and clamp the graduated cylinder in the beaker of water.

-

Hydrogen Generation: To a separate 5 mL round-bottomed flask (Flask B), add 1 g of granulated zinc and cap with a septum containing a polyethylene tubing. Inject 10 drops of 3 M hydrochloric acid into Flask B to generate hydrogen. Allow the air in Flask B to be displaced for approximately 1 minute.

-

System Assembly: Insert the other end of the polyethylene tubing into Flask A.

-

System Purge and Leak Check: Turn on the stirrer and observe the water level in the graduated cylinder. If the level equalizes with the external water level, there is a leak in the system that must be addressed.

-

Reaction Initiation: Once the pressure has stabilized, turn off the stirrer. Dissolve 80 mg of this compound in 0.5 mL of methanol. Inject the this compound solution into Flask A. Immediately record the initial volume of hydrogen in the graduated cylinder.

-

Monitoring the Reaction: Turn on the stirrer and record the volume of hydrogen in the graduated cylinder over time. Ensure the end of the polyethylene tubing remains above the water level.

-

Product Isolation: After the reaction is complete, reduce the volume of the methanol solution to approximately 1.5 mL by evaporation with a stream of dry air in a fume hood. Gentle warming may be applied.

-

Crystallization and Filtration: Cool the concentrated solution in an ice-water bath for 30 minutes. Collect the solid product by filtration while the mixture is cold.

-

Washing and Drying: Wash the solid with a small amount of ice-cold methanol. Transfer the white solid to a vial and dry in a vacuum desiccator.

-

Second Crop (Optional): Add water dropwise to the filtrate to isolate a second crop of the product.

-

Characterization: Record the weight of the product and characterize it by its melting point.

Protocol for Epoxidation of this compound[1]

-

Reactor Setup: Place a 50 mL two-neck round-bottom flask in an oil bath equipped with a Teflon-lined magnetic stirrer. For larger scale reactions, a 4 L reactor with a mechanical stirrer can be used.

-

Temperature Control: Adjust the oil bath to the desired reaction temperature before adding the reactants.

-

Reaction Mixture Preparation: Prepare the reaction mixture with the following molar and weight ratios:

-

tert-Butyl hydroperoxide (TBHP) to this compound (MO): 1.1 mol/mol

-

This compound to Catalyst: 20 g/g

-

Toluene to this compound: 1 g/g

-

-

Catalyst: Use an amorphous Ti-SiO2 catalyst.

-

Oxidant Preparation: Anhydrous TBHP can be prepared by mixing 70 wt% aqueous TBHP with toluene and dried molecular sieves (UOP type 3A).

-

Reaction Execution: Add the prepared reaction mixture to the pre-heated reactor and commence stirring.

-

Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using gas chromatography (GC). Use an external standard, such as methyl undecanoate, for quantification.

Protocol for Ozonolysis of this compound[11]

-

General Procedure: Ozonolysis is performed by bubbling ozone (O3) through a solution of this compound in a suitable solvent. The reaction proceeds via a 1,3-dipolar cycloaddition to form a primary ozonide, which then rearranges to the final ozonide (1,2,4-trioxolane).

-

Reaction with a Participating Solvent (Methanol):

-

Dissolve this compound in methanol.

-

Pass a stream of ozone through the solution. The methanol acts as a participating solvent, trapping the carbonyl oxide intermediates formed during the fragmentation of the primary ozonide.

-

This leads to the formation of hydroperoxidic derivatives.

-

-

Product Analysis: The reaction products can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The addition of a reducing agent like diethyl sulfide (Et2S) can be used to quench the hydroperoxides and facilitate the identification of aldehyde products.

Visualization of Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental sequences is crucial for effective research and development. The following diagrams, generated using the DOT language, illustrate key reaction pathways and a generalized experimental workflow.

Caption: Mechanism of this compound Epoxidation.

Caption: Hydrogenation Pathway of this compound.

References

- 1. d-nb.info [d-nb.info]

- 2. Effective Epoxidation of Fatty Acid Methyl Esters with Hydrogen Peroxide by the Catalytic System H3PW12O40/Quaternary Phosphonium Salts [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]

- 5. Vapor-Phase hydrogenation of this compound in the presence of a supported nickel catalyst | Semantic Scholar [semanticscholar.org]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. scribd.com [scribd.com]

- 8. Selective Hydrogenation of Polyunsaturated Fatty Acid Methyl Esters over Bifunctional Ligand-Modified Pd/MIL-101(Cr) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of Methyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of methyl oleate, a fatty acid methyl ester of significant interest in various scientific and industrial fields, including drug development. This document presents a detailed comparison of its computed and measured characteristics, outlines key experimental methodologies for its analysis, and explores its potential role in cellular signaling pathways.

Physicochemical Properties: A Comparative Analysis

This compound, with the chemical formula C₁₉H₃₆O₂, is the methyl ester of oleic acid.[1][2] Its properties have been extensively studied and characterized through both computational modeling and laboratory experimentation. The following tables summarize the key theoretical and experimental physicochemical properties of this compound, providing a valuable resource for researchers.

Table 1: Theoretical (Computed) Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₆O₂ | PubChem[1] |

| Molecular Weight | 296.5 g/mol | PubChem[1] |

| IUPAC Name | methyl (Z)-octadec-9-enoate | PubChem[1] |

| XLogP3-AA | 7.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[3] |

| Rotatable Bond Count | 16 | ECHEMI[3] |

| Topological Polar Surface Area | 26.3 Ų | PubChem, ECHEMI[1][3] |

Table 2: Experimental Properties of this compound

| Property | Value | Source |

| Physical Description | Clear to amber liquid | PubChem[1] |

| Odor | Faint fatty odor | PubChem[1] |

| Boiling Point | 217 °C at 16 torr (decomposes)[1], 218 °C at 20 mmHg[2][4][5][6][7][8][9][10], 351.00 to 353.00 °C at 760.00 mm Hg[11] | PubChem, Chem-Impex, Sigma-Aldrich, ChemicalBook, The Good Scents Company |

| Melting Point | -19.9 °C (-3.8 °F)[1], -20 °C[5][6][7][12], 14 °C[13] | PubChem, Chemsrc, ChemicalBook, Parchem |

| Density | 0.874 g/mL at 20 °C[2][4][5][6][7][9][14], 0.8739 g/cm³ at 20 °C[3][15][16] | Chem-Impex, Selleck Chemicals, Sigma-Aldrich, ChemicalBook, Aqua-Calc, ECHEMI |

| Solubility | Insoluble in water; miscible with ethanol, ether, and chloroform[1][3][5][6][7][10][17][18] | PubChem, CymitQuimica, Guidechem, ChemicalBook, ECHEMI |

| Refractive Index | n20/D 1.452[2][4][6][7][9][10] | Chem-Impex, Sigma-Aldrich, Jinan Future chemical Co.,Ltd, ChemBK, iChemical |

| Vapor Pressure | 10 mmHg at 205 °C[4][5][6][7][8] | Sigma-Aldrich, ChemicalBook |

| Viscosity | 4.88, 2.62, and 1.64 cP at 30, 60, and 90 °C, respectively[1] | PubChem |

| Heat of Combustion | -2837.3 kcal/mol at 25 °C (constant volume)[1] | PubChem |

| Heat of Vaporization | 20.17 kcal/mol at 1 torr[1] | PubChem |

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its application in research and development. The following sections detail the methodologies for three key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

Methodology:

-

Sample Preparation: For the analysis of fatty acids in biological samples, a derivatization step to form fatty acid methyl esters (FAMEs) is typically required. This can be achieved by transesterification using methanolic potassium hydroxide. For direct analysis of this compound, the sample is often diluted in a suitable solvent like hexane.

-

Instrumentation: An Agilent 5975C GC/MS system with an Agilent 7693A Automated Liquid Sampler or a similar setup can be used.[19]

-

GC Column: A polar capillary column, such as a BPX 70 (30 m x 0.32 mm i.d.) or a SupelcoSP2330 column (30m X 0.32mm X 0.2μm film thickness), is suitable for separating FAMEs.[7][18]

-

Temperature Program: A typical temperature gradient starts at 100°C, ramps up to 350°C at a rate of 10°C/min.[18] Another program involves an initial temperature of 70°C, increasing to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a 2.5-minute hold.[7]

-

Injector and Detector: The injector temperature is typically set to 254°C, and the detector (flame ionization detector or mass spectrometer) at 360°C.[18] For MS detection, single ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.[7][19]

-

Carrier Gas: Helium is commonly used as the carrier gas.[7][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound molecule.

Methodology:

-

Instrumentation: A 400 MHz NMR spectrometer, such as a JEOL model ECS-400, is commonly used.[11]

-

Sample Preparation: Samples can be analyzed neat (without a solvent) or dissolved in a deuterated solvent like chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal reference.[1]

-

¹H NMR Analysis: Key signals in the ¹H NMR spectrum of this compound include:

-

Data Acquisition: A single pulse, 1D proton NMR experiment with a resolution of 0.25 Hz and a relaxation time of 8 to 10 seconds is a typical setup.[11]

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of this compound, such as melting and crystallization.

Methodology:

-

Instrumentation: A Perkin Elmer DSC 7 instrument equipped with an intracooler system or a similar calorimeter is used.[18]

-

Sample Preparation: A small amount of the sample (around 5 mg) is weighed into an aluminum pan and sealed.[18]

-

Thermal Program: To erase the sample's thermal history, it is first heated to 50°C and held for 5 minutes.[18] Subsequently, the sample is cooled and then heated at a controlled rate, for example, 10°C/min, to observe the thermal transitions.[18][20]

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. The peak temperature and the area under the peak (enthalpy) provide quantitative information about the transition. An endothermic peak for this compound is observed around -19.3°C, which is in close agreement with its melting point.[18]

Involvement in Cellular Signaling Pathways

While this compound is a derivative of oleic acid, the biological activities of oleate provide strong indications of the potential roles of its ester. Research has shown that oleate can modulate several key signaling pathways.

-

MAP Kinase, Insulin, and Hypoxia Signaling: Studies in human hepatocyte cell lines have demonstrated that oleate can regulate the expression of genes that are controlled by the mitogen-activated protein kinase (MAPK), insulin, and hypoxia signaling pathways.[17] This suggests a role for oleate in cellular processes such as growth, proliferation, and response to stress.

-

Anti-inflammatory Signaling: In neuronal cells, oleate has been shown to protect against the detrimental effects of the saturated fatty acid palmitate. Oleate prevents palmitate-induced mitochondrial dysfunction, insulin resistance, and inflammatory signaling, in part by blocking the activation of the NF-κB pathway. This protective effect is potentially mediated through the activation of protein kinase A (PKA).

The following diagram illustrates the potential influence of oleate on these signaling pathways.

Caption: Potential influence of oleate on key cellular signaling pathways.

Experimental Workflow: Synthesis and Characterization

The synthesis and subsequent characterization of this compound is a common workflow in many research settings. A typical process involves the esterification of oleic acid followed by purification and analysis.

Caption: General experimental workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the theoretical and experimental properties of this compound. The presented data and protocols are intended to support researchers and professionals in their work with this versatile compound. Further investigation into its specific biological activities and applications is an active area of research.

References

- 1. redalyc.org [redalyc.org]

- 2. This compound: synthesis and its application research_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. researchgate.net [researchgate.net]

- 11. sciepub.com [sciepub.com]

- 12. researchgate.net [researchgate.net]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR SPECTROSCOPY OF FATTY ACIDS AND THEIR DERIVATIVES [orgspectroscopyint.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Oleate regulates genes controlled by signaling pathways of mitogen-activated protein kinase, insulin, and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thescipub.com [thescipub.com]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. Oleate prevents palmitate-induced mitochondrial dysfunction, insulin resistance and inflammatory signaling in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methyl Oleate in Fatty Acid Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, serves as a pivotal tool in the study of fatty acid metabolism.[1][2] As a close structural analog of oleic acid, one of the most common monounsaturated fatty acids in nature, it provides a unique means to dissect the complex processes of fatty acid transport, storage, and signaling.[1][3][4] Its key characteristic is that it is relatively non-metabolizable compared to its free fatty acid counterpart. The esterification of the carboxylic acid group prevents its activation by acyl-CoA synthetases, a critical first step for entry into most metabolic pathways, including β-oxidation and incorporation into complex lipids. This property allows researchers to investigate specific aspects of fatty acid handling by cells, such as membrane transport and lipid droplet dynamics, without the confounding variables of downstream metabolic conversion. This guide provides an in-depth overview of the applications of this compound in fatty acid metabolism research, summarizing key quantitative data, experimental protocols, and relevant biological pathways.

Core Applications of this compound in Metabolism Research

This compound's utility stems from its ability to mimic certain properties of oleic acid while resisting metabolic breakdown. This makes it an invaluable probe for several areas of investigation.

Studying Fatty Acid Uptake and Transport

A primary application of this compound is in elucidating the mechanisms of fatty acid transport across the plasma membrane. Because it is not readily metabolized, its accumulation within the cell can be more directly attributed to transport processes rather than a combination of transport and metabolic trapping. Researchers can use labeled versions of this compound to trace its entry into cells and differentiate between passive diffusion and protein-mediated transport.

Investigating Lipid Droplet Formation and Dynamics

Oleic acid is a potent inducer of lipid droplet (LD) formation, the primary sites of neutral lipid storage in cells.[5][6] this compound can also be used to stimulate LD formation, allowing for the study of the initial biogenesis and maturation of these organelles.[7] By comparing the effects of oleic acid and this compound, researchers can distinguish between signaling events triggered by the fatty acid itself versus those dependent on its metabolic conversion into triglycerides and other neutral lipids. For instance, oleic acid treatment in HepG2 cells leads to a significant increase in both the number and volume of lipid droplets over 24 hours.[6] In contrast, studies comparing oleate and other fatty acids highlight differential effects on lipid droplet accumulation and associated lipotoxicity.[7]

Serving as a Chromatographic Standard

In analytical biochemistry, this compound is frequently used as a reference standard for the identification and quantification of other fatty acid methyl esters (FAMEs).[8] Its well-defined structure and properties make it ideal for calibrating gas chromatography (GC) and high-performance liquid chromatography (HPLC) systems, which are standard methods for analyzing the fatty acid composition of biological samples.[3][8][9] The process typically involves the transesterification of all lipids in a sample to their corresponding FAMEs, which are then analyzed by GC-MS or GC-FID.[9][10]

Quantitative Data Summary

The following tables summarize quantitative findings from studies utilizing oleic acid, the precursor to this compound, which informs its use as an experimental tool.

Table 1: Effect of Oleic Acid on Lipid Droplet Formation in Huh-7 Cells

| Time Point | Fold Increase in Lipid Droplet Number (vs. Starved Control) |

| 5 min | 1.44 ± 0.17 |

| 30 min | 3.13 ± 0.24 |

| 60 min | 3.23 ± 0.24 |

| 120 min | 3.88 ± 0.18 |

| 180 min | 4.92 ± 0.19 |

Data adapted from a study on oleate-stimulated lipid droplet formation, demonstrating the rapid and sustained increase in lipid droplet numbers upon fatty acid treatment.[5]

Table 2: Effect of Oleic Acid on Lipid Droplet Morphology in HepG2 Cells

| Treatment Duration | Effect on Lipid Droplet Number | Effect on Lipid Droplet Volume |

| 2 hours | ~30-fold increase vs. control | Not significant |

| 18 hours | Sustained high number | ~4-fold increase vs. control |

| 24 hours | Sustained high number | ~6-fold increase vs. control |

Data adapted from a study comparing the effects of oleic and palmitic acids, highlighting the dynamic changes in both number and size of lipid droplets over time with oleic acid.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of studies involving this compound. Below are representative protocols for key experimental procedures.

Protocol 1: Preparation of Fatty Acid Solutions for Cell Culture

The poor solubility of long-chain fatty acids and their esters in aqueous culture media necessitates complexing them with a carrier protein, typically bovine serum albumin (BSA).

Objective: To prepare a stock solution of this compound complexed to BSA for treating cultured cells.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile phosphate-buffered saline (PBS)

-

Sterile 0.1 M NaOH

-

Cell culture medium (e.g., DMEM)

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS or culture medium. Adjust the pH to 7.4 if necessary. Warm the solution to 37°C to aid dissolution. Sterile filter the final solution.

-

Prepare a concentrated fatty acid stock: Dissolve this compound in a minimal amount of ethanol. For example, prepare a 100 mM stock solution.

-

Complexation: While vortexing the warm 10% BSA solution, slowly add the concentrated this compound stock solution to achieve the desired final molar ratio (e.g., 5:1 fatty acid to BSA).[11]

-

Incubation: Incubate the solution at 37°C for at least 30-60 minutes to ensure complete complexation.

-

Final Dilution: The BSA-complexed this compound stock can then be diluted to the desired final concentration in the cell culture medium. It's critical to note that solvents like ethanol and DMSO can have dose-dependent effects on cell viability and assay readouts.[11][13]

Protocol 2: Analysis of Fatty Acid Methyl Esters by GC-MS

This protocol outlines the standard procedure for analyzing the fatty acid profile of a biological sample, where this compound would serve as a standard.

Objective: To extract lipids from cells, convert them to FAMEs, and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Cell pellet or tissue sample

-

Chloroform/Methanol mixture (2:1, v/v)

-

Acetyl-chloride[9]

-

Hexane

-

Internal standard (e.g., C17:0 methyl ester)

-

This compound standard

Procedure:

-

Lipid Extraction: Homogenize the cell pellet or tissue in a chloroform/methanol mixture to extract total lipids. A common method is the Bligh-Dyer extraction.

-

Transesterification (Methylation): Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a solution of methanol and acetyl-chloride and heat at a controlled temperature (e.g., 100°C for 1 hour) to convert all fatty acids to their methyl esters.[9]

-

FAME Extraction: After cooling, add water and hexane to the reaction mixture. Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer, containing the FAMEs, is collected.

-

GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system. Use a polar capillary column (e.g., a cyano-column) for the separation of FAME isomers.[9]

-

Quantification: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to those of known standards, including the this compound standard. The internal standard is used to correct for variations in extraction and injection volume.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz DOT language illustrate key concepts and workflows related to the use of this compound in research.

Caption: Experimental workflow for studying the effects of this compound on cultured cells.

Caption: Metabolic fates of Oleic Acid vs. its ester, this compound, after cellular uptake.

Caption: Signaling pathway for oleate-induced lipid droplet formation, studied using oleic acid.[5]

Conclusion

This compound is a versatile and indispensable tool for researchers in the field of fatty acid metabolism. Its resistance to metabolic degradation allows for the targeted investigation of cellular processes such as membrane transport and the initial signaling events leading to lipid droplet formation.[4] By serving as a stable chromatographic standard, it also underpins the accurate analysis of complex lipid profiles in biological systems.[8] Understanding the appropriate use of this compound, including proper preparation for cell culture experiments and its distinct biochemical behavior compared to oleic acid, is essential for designing robust experiments and accurately interpreting their outcomes. This guide provides a foundational framework for professionals utilizing this compound to advance our understanding of the intricate roles of fatty acids in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C19H36O2 | CID 5364509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oleic acid - Wikipedia [en.wikipedia.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. babraham.ac.uk [babraham.ac.uk]

- 6. Frontiers | Differential Effects of Oleic and Palmitic Acids on Lipid Droplet-Mitochondria Interaction in the Hepatic Cell Line HepG2 [frontiersin.org]

- 7. Enhanced oleate uptake and lipotoxicity associated with laurate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 112-62-9 [smolecule.com]

- 9. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of High-Purity Methyl Oleate for Research and Pharmaceutical Applications

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the laboratory-scale synthesis of high-purity methyl oleate, a key intermediate in the production of various pharmaceuticals, cosmetics, and as a reference standard in analytical chemistry.[1][2] Two primary synthesis routes, esterification of oleic acid and transesterification of triglycerides, are detailed, along with purification methods to achieve high purity levels.

Introduction

This compound is the methyl ester of oleic acid, a monounsaturated omega-9 fatty acid.[3] Its properties as a biodegradable solvent, emollient, and chemical intermediate make it a valuable compound in diverse industrial and research settings.[1] In the pharmaceutical industry, it serves as a solvent and carrier in drug formulations, enhancing bioavailability.[2] The synthesis of high-purity this compound is therefore a critical process for ensuring the quality and efficacy of end products.

Synthesis Methodologies

The two principal methods for the laboratory synthesis of this compound are the direct esterification of oleic acid with methanol and the transesterification of triglycerides (found in vegetable oils) with methanol.

Esterification of Oleic Acid

This method involves the reaction of oleic acid with methanol in the presence of an acid catalyst to produce this compound and water. To drive the reaction towards the product side, the removal of water is often necessary.[4]

Reaction:

Transesterification of Triglycerides

This process, also known as alcoholysis, involves the reaction of a triglyceride (containing oleate esters) with an alcohol (methanol) in the presence of a catalyst to form fatty acid methyl esters (FAMEs), including this compound, and glycerol. This method is commonly used for biodiesel production but can be adapted for laboratory synthesis of this compound from vegetable oils.

Reaction:

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize quantitative data from various studies on the synthesis of this compound, providing a comparative overview of different catalysts and reaction conditions.

Table 1: Acid-Catalyzed Esterification of Oleic Acid

| Catalyst | Methanol/Oleic Acid Molar Ratio | Catalyst Conc. (% wt) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| H₂SO₄ | 8:1 | 1 | 150 | 1.5 | 95.71 | [5] |

| H₂SO₄ | 3:1 | 1 | 110 | - | High | [6] |

| p-Toluene Sulphonic Acid/MCM-41 | 5:1 | 5 | 80 | 1 | 94.3 | [7] |

| P-SBA-15 | 2:1 | 4.3 | 100 | 8 | - | [8] |

Table 2: Enzymatic Esterification of Oleic Acid

| Enzyme | Methanol/Oleic Acid Molar Ratio | Enzyme Loading (% wt) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Lipase | 1.5:1 | 0.25 - 0.75 | 55 | 24 | 99 | [9] |

| Novozym 435 | - | - | - | - | >90 | [10] |

Table 3: Transesterification of Triglycerides

| Catalyst | Methanol/Oil Molar Ratio | Catalyst Conc. (% wt) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| NaOH | - | 0.5 - 2 | 70 - 80 | 2 - 6 | High | [11] |

| KOH | 6:1 | - | 60 | 1 | - | [12] |

| Nafion (in Supercritical CO₂) | 50-550 | - | 80 - 95 | - | - | [13] |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of Oleic Acid

This protocol is based on the use of sulfuric acid as a catalyst.

Materials:

-

Oleic acid (99% purity)[5]

-

Methanol (99% purity)[5]

-

Concentrated sulfuric acid (98%)[5]

-

Sodium bicarbonate solution (5%)

-

Anhydrous sodium sulfate

-

Hexane

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 500 mL round-bottom flask, place 100 g of oleic acid.

-

Add methanol in a desired molar ratio (e.g., 6:1 methanol to oleic acid).

-

Slowly add the sulfuric acid catalyst (e.g., 1% of the weight of oleic acid) while stirring.[5]

-

Heat the mixture to reflux (around 65-70°C) with continuous stirring for 2-4 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with distilled water until the aqueous layer is neutral.

-

Separate the organic layer (this compound) and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess methanol and solvent (if any) using a rotary evaporator.

-

The crude this compound can be further purified using vacuum distillation.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a fractionating column)

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Begin heating the flask gently under reduced pressure.

-

Collect the fraction that distills at the boiling point of this compound under the applied pressure (e.g., 168-218.5°C at 10 mmHg).[9]

-

Monitor the purity of the collected fractions using Gas Chromatography (GC).

Protocol 3: Purity Analysis by Gas Chromatography (GC)

Instrument and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[14]

-

Column: A suitable capillary column for FAME analysis (e.g., OV-5, 30 m x 0.25 mm id x 0.25 µm film).[4]

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient program is used to separate different fatty acid methyl esters, for example, starting at 150°C and ramping up to 230°C.[10]

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Run the analysis using the defined temperature program.

-

Identify the this compound peak based on its retention time compared to a certified reference standard.[15][16]

-

Calculate the purity by determining the peak area of this compound relative to the total peak area of all components in the chromatogram.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Esterification of Oleic Acid to this compound.

Experimental Workflow

Caption: Laboratory Synthesis and Purification Workflow.

Purification Logic

Caption: Decision Tree for this compound Purification.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Oleic acid - Wikipedia [en.wikipedia.org]

- 4. lidsen.com [lidsen.com]

- 5. journal.bcrec.id [journal.bcrec.id]

- 6. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound: synthesis and its application research_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. CN109574826A - A kind of preparation method of high-purity oleic acid - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. This compound analytical standard 112-62-9 [sigmaaldrich.com]

- 16. 112-62-9・this compound Standard・139-08583[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Application Note and Protocol: High-Purity Methyl Oleate via Vacuum Fractional Distillation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl oleate, a fatty acid methyl ester (FAME), is a valuable compound in various research and industrial applications, including its use as a biodiesel feedstock, solvent, and in the formulation of cosmetics and personal care products. For many of these applications, high purity is essential. Crude this compound, often produced through the transesterification of triglycerides or the esterification of oleic acid, may contain impurities such as residual catalysts, soaps, free glycerol, unreacted mono- and diglycerides, methanol, and water. These impurities can interfere with subsequent reactions, affect product performance, and lead to engine issues in biodiesel applications.

Distillation is a robust method for purifying this compound. Due to its high boiling point at atmospheric pressure (approximately 351.4°C), which can lead to thermal decomposition, vacuum distillation is the preferred method. This application note provides a detailed protocol for the purification of this compound using laboratory-scale vacuum fractional distillation to achieve high purity.

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₂ | |

| Molecular Weight | 296.49 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Density | 0.874 g/mL at 20°C | |

| Melting Point | -19.9°C | |

| Refractive Index (n20/D) | 1.452 | |

| Solubility | Miscible with alcohol, ether, and chloroform; Insoluble in water |

Table 2: Boiling Point of this compound at Various Pressures

| Pressure | Boiling Point | Reference |

| Atmospheric | 351.4°C (with decomposition) | |

| 20 mmHg | 218°C | |

| 16 torr | 217°C (decomposes) | |

| 10 mmHg | 168-218.5°C | |

| 9 mm Hg | 186°C | |

| 2 mm Hg | 175-179°C | |

| 0.5 mm Hg | 140-144°C |

Experimental Protocol

This protocol is divided into two main stages: pre-distillation purification to remove bulk impurities and vacuum fractional distillation for final purification.

Part 1: Pre-Distillation Purification of Crude this compound

This initial washing step is crucial to remove water-soluble impurities like residual catalyst, soap, and glycerol, which can interfere with the distillation process.

Materials and Equipment:

-

Crude this compound

-

Separatory funnel

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

Procedure:

-

Water Wash:

-

Place the crude this compound in a separatory funnel.

-

Add an equal volume of warm (50-60°C) deionized water.

-

Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup. Avoid vigorous shaking, which can lead to the formation of stable emulsions.

-

Allow the layers to separate. The upper layer is the this compound, and the lower aqueous layer contains the water-soluble impurities.

-

Drain the lower aqueous layer.

-

Repeat the water wash 2-3 times, or until the aqueous layer is neutral to pH paper.

-

-

Brine Wash:

-

After the final water wash, add a volume of brine equal to about one-third of the this compound volume to the separatory funnel.

-

Gently mix and allow the layers to separate. The brine wash helps to break any emulsions and removes residual water.

-

Drain the lower brine layer.

-

-

Drying:

-

Transfer the washed this compound to a clean, dry Erlenmeyer flask.

-

Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate (approximately 10-20 g per 100 mL of this compound) to act as a drying agent.

-

Swirl the flask occasionally for 15-20 minutes. If the drying agent clumps together, add more until some remains free-flowing.

-

Filter the dried this compound through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

-

-

Solvent Removal (if applicable):

-

If any solvent was used during the workup, remove it using a rotary evaporator under reduced pressure.

-

Part 2: Vacuum Fractional Distillation

This step separates the this compound from less volatile and more volatile impurities based on their boiling points.

Materials and Equipment:

-

Pre-purified and dried crude this compound

-

Round-bottom flask (distilling flask)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer or temperature probe

-

Condenser

-

Receiving flasks (a set of smaller flasks is recommended for collecting different fractions)

-

Vacuum source (e.g., vacuum pump)

-

Manometer or vacuum gauge

-

Heating mantle and stirrer

-

Boiling chips or a magnetic stir bar

-

Cold trap (optional but recommended to protect the vacuum pump)

-

Glass wool or aluminum foil for insulation

Procedure:

-

Apparatus Setup:

-

Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Ensure all glassware joints are properly greased and sealed to maintain a good vacuum.

-

Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

-

Fill the distilling flask no more than two-thirds full with the pre-purified this compound.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and improve separation efficiency.

-

If using a cold trap, place it between the distillation apparatus and the vacuum pump and fill it with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

-

-

Distillation Process:

-

Begin stirring the this compound.

-

Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 2-10 mmHg). Monitor the pressure with the manometer.

-

Once the desired vacuum is stable, begin heating the distilling flask gently with the heating mantle.

-

Observe the mixture for the onset of boiling. A ring of condensate will begin to rise up the fractionating column.

-

Adjust the heating rate to allow the condensate ring to rise slowly and steadily through the column. A slow distillation rate is crucial for good separation.

-

The temperature at the distillation head will initially be low and will rise as the first fraction (impurities with lower boiling points) begins to distill. Collect this forerun in a separate receiving flask.

-

The temperature should then stabilize at the boiling point of this compound at the operating pressure. Once the temperature is stable, switch to a clean receiving flask to collect the main fraction of pure this compound.

-

Record the stable temperature and the pressure.

-

Continue to collect the main fraction as long as the temperature remains constant.

-

If the temperature begins to drop, it may indicate that most of the this compound has distilled. If the temperature rises sharply, it may indicate that higher-boiling impurities are beginning to distill. In either case, stop collecting the main fraction and switch to a new receiving flask.

-

Never distill to dryness. Always leave a small amount of residue in the distilling flask.

-

-

Shutdown:

-

Turn off the heating mantle and allow the apparatus to cool.

-

Slowly and carefully release the vacuum. Do not release the vacuum while the apparatus is still hot, as this can cause air to rush in and potentially shatter the glassware or oxidize the hot product.

-

Once the apparatus has cooled to room temperature, disassemble it.

-

Expected Purity and Yield: With careful fractional distillation, a purity of >99% for this compound can be achieved. The yield will depend on the purity of the starting material but can be expected to be in the range of 80-95% for the main fraction.

Mandatory Visualization

Caption: Workflow for the purification of this compound.

Safety Precautions

-

Vacuum Distillation: Always inspect glassware for cracks or defects before use, as they can implode under vacuum. Use a safety shield during the distillation.

-

Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a sealed system.

-

Chemical Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is combustible and sensitive to air and light.

-

Cold Trap: If using a cold trap with liquid nitrogen, ensure the system is not closed to the atmosphere to avoid condensation of liquid oxygen, which can create an explosion hazard.

Application Notes and Protocols: The Use of Methyl Oleate in Drug Delivery Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, an ester derived from oleic acid, is increasingly utilized in the formulation of drug delivery nanoparticles. Its properties as a biocompatible and biodegradable liquid lipid make it a valuable component in creating advanced delivery systems such as Nanostructured Lipid Carriers (NLCs), nanoemulsions, and modified polymeric nanoparticles. The inclusion of this compound or similar oleate esters helps to overcome the limitations of traditional solid lipid nanoparticles (SLNs) by creating a less-ordered lipid matrix. This imperfect crystalline structure enhances drug loading capacity and minimizes drug expulsion during storage.[1][2][3] These application notes provide an overview of the roles of this compound, key quantitative data from recent studies, and detailed protocols for formulation and characterization.

Application Note 1: The Role of this compound in Nanoparticle Design

This compound and related oleate esters (e.g., ethyl oleate, cholesteryl oleate) serve several key functions in nanoparticle formulations:

-

In Nanostructured Lipid Carriers (NLCs): this compound acts as a liquid lipid that is blended with a solid lipid. This mixture disrupts the perfect crystalline lattice of the solid lipid, creating amorphous, unstructured domains.[1][4] These imperfections provide more space to accommodate drug molecules, leading to higher entrapment efficiency and drug loading capacity compared to first-generation solid lipid nanoparticles (SLNs).[1][3] This structure also prevents drug leakage during storage.[2]

-

In Polymeric Nanoparticles: this compound can be used to chemically modify hydrophilic polymers, such as alginate. This modification introduces a hydrophobic component, creating an amphiphilic polymer known as an oleate alginate ester (OAE). In aqueous solutions, these modified polymers can self-assemble into nanoparticles, encapsulating hydrophobic drugs like curcumin.[5][6]

-

In Nanoemulsions: As an oil phase component, this compound can be used to formulate oil-in-water (O/W) nanoemulsions.[7][8] These systems are effective for solubilizing and delivering poorly water-soluble drugs. The small droplet size of nanoemulsions enhances drug solubility, stability, and bioavailability.[7][9]

Application Note 2: Quantitative Data and Characterization